4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine
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Overview
Description
4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 4-methyl-3-phenyl-1H-pyrazole with morpholine. One common method is the condensation reaction where the pyrazole derivative is reacted with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)morpholine: Another similar compound with a different substitution position on the pyrazole ring.
Uniqueness
4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and morpholine rings in this specific arrangement provides distinct properties that can be leveraged in various applications .
Properties
CAS No. |
62565-32-6 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(4-methyl-3-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C14H17N3O/c1-12-11-17(16-7-9-18-10-8-16)15-14(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
UTDTZYLJJVHOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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